molecular formula C7H17NO2S B1374490 3-(Aminomethyl)-3-methanesulfonylpentane CAS No. 1250700-53-8

3-(Aminomethyl)-3-methanesulfonylpentane

Cat. No. B1374490
M. Wt: 179.28 g/mol
InChI Key: MRVFJNVEYZQCKW-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc.



Synthesis Analysis

This involves detailing the chemical reactions and processes used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction.



Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound.



Chemical Reactions Analysis

This involves studying the reactivity of the compound. It includes understanding the types of chemical reactions the compound can undergo, and the conditions under which these reactions occur.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. It also includes studying the compound’s stability under various conditions.


Scientific Research Applications

  • 1,3-Bis(Aminomethyl)cyclohexane (1,3-BAC)

    • Application: 1,3-BAC is a colorless liquid and highly-reactive cycloaliphatic diamine. It is widely used as an epoxy curing agent in the paint and coatings industry .
    • Method: The epoxy curing agent features low temperature curing, good chemical resistance, and coating color stability .
    • Results: The use of 1,3-BAC results in coatings with good chemical resistance and color stability .
  • 3-(Aminomethyl)pyridine

    • Application: 3-(Aminomethyl)pyridine is used as an intermediate in organic and pharmaceutical synthesis .
    • Method: Its preparation involves the catalytic hydrogenation of 3-cyanopyridine in the presence of Raney nickel catalyst .
    • Results: The product, 3-(Aminomethyl)pyridine, is used in the synthesis of various pharmaceutical compounds .
  • 3-(Aminomethyl)phenylboronic acid hydrochloride

    • Application: This compound is used as an intermediate in organic synthesis .
    • Method: Its preparation involves the reaction of 3-(Aminomethyl)phenylboronic acid with hydrochloric acid .
    • Results: The product, 3-(Aminomethyl)phenylboronic acid hydrochloride, is used in the synthesis of various organic compounds .
  • 3-Picolylamine

    • Application: 3-Picolylamine is used as an intermediate in organic synthesis .
    • Method: Its preparation involves the reaction of 3-picoline with an amine .
    • Results: The product, 3-Picolylamine, is used in the synthesis of various organic compounds .

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties. Material Safety Data Sheets (MSDS) are often referenced for this information.


Future Directions

This involves a discussion of potential future research directions. It could include potential applications of the compound, areas where further study is needed, or new methods of synthesis.


For a specific compound, these analyses would require access to various scientific databases and resources, as well as expertise in chemistry and related fields. If you have a different compound or a more specific question about this compound, feel free to ask!


properties

IUPAC Name

2-ethyl-2-methylsulfonylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO2S/c1-4-7(5-2,6-8)11(3,9)10/h4-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVFJNVEYZQCKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CN)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Aminomethyl)-3-methanesulfonylpentane

CAS RN

1250700-53-8
Record name 3-(aminomethyl)-3-methanesulfonylpentane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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